2-(tert-Butylsulfonyl)acetonitrile

Description

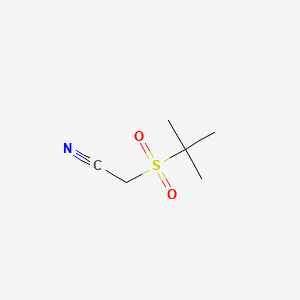

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylsulfonylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-6(2,3)10(8,9)5-4-7/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCYCIRRPIYJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301002038 | |

| Record name | (2-Methylpropane-2-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81536-18-7 | |

| Record name | (2-Methylpropane-2-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Tert Butylsulfonyl Acetonitrile and Its Analogs

General Strategies for Constructing the Sulfonylacetonitrile Core

The sulfonylacetonitrile moiety, characterized by a sulfonyl group and a nitrile group attached to the same methylene (B1212753) carbon, is a key structural feature. General synthetic strategies for this core structure typically involve one of two primary approaches: the oxidation of a pre-existing sulfide or the formation of a carbon-sulfur bond with a suitable sulfonyl precursor.

One common method involves the oxidation of an α-thiocyanoalkane (an alkylthioacetonitrile). For instance, a general route for preparing sulfonyl acetonitriles involves synthesizing an ethylthio acetonitrile (B52724) derivative and subsequently oxidizing the sulfide to a sulfone using an oxidant like hydrogen peroxide in a solvent such as acetic acid. google.com This approach is advantageous as it builds the carbon framework first, followed by the introduction of the sulfone functionality.

Another widely used strategy is the N-alkylation of a sulfonamide with a haloacetonitrile, such as bromoacetonitrile. chemrxiv.org In this method, the sulfonamide is deprotonated with a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF to form a nucleophile that subsequently displaces the halide on the acetonitrile, forming the C-S bond and yielding the desired sulfonylacetonitrile. chemrxiv.org This method is versatile and depends on the availability of the corresponding sulfonamide and haloacetonitrile starting materials.

Specific Synthetic Approaches to 2-(tert-Butylsulfonyl)acetonitrile

While general strategies for sulfonylacetonitriles are well-established, specific documented laboratory syntheses for this compound are not extensively detailed in readily available literature. However, a plausible and direct synthetic route can be proposed based on the general methodologies outlined above.

A logical approach would be the oxidation of 2-((tert-butyl)thio)acetonitrile. This precursor could be synthesized via the reaction of sodium tert-butylthiolate with a haloacetonitrile like chloroacetonitrile or bromoacetonitrile. The subsequent oxidation of the resulting sulfide to the target sulfone, this compound, could be achieved using a standard oxidizing agent such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). This two-step process leverages readily available starting materials and employs reliable, high-yielding reactions.

Preparation of Related Sulfonyl-Containing Nitriles and Precursors

The synthesis of analogs and precursors provides insight into the chemistry of the tert-butylsulfonyl group and its incorporation into various molecular scaffolds.

Synthesis of (Z)-(2-(tert-Butylsulfonyl)vinyl)benzene

Vinyl sulfones are valuable intermediates in organic synthesis, often acting as Michael acceptors and dienophiles. wikipedia.org Their synthesis can be achieved through several routes, though these methods often favor the formation of the more thermodynamically stable (E)-isomer. organic-chemistry.org

Common methods for synthesizing vinyl sulfones include:

Addition-Elimination Reactions: This can involve the addition of a sulfonyl halide or a thiol (followed by oxidation) to an alkene, with a subsequent elimination step to form the double bond. scripps.edu

Direct Sulfonylation of Alkenes and Alkynes: Modern methods often involve the direct, metal-catalyzed sulfonylation of styrenes or other olefins. rsc.org For example, reactions of styrenes with sulfinic acid sodium salts can yield vinyl sulfones. researchgate.net

Olefination Reactions: Horner-Wadsworth-Emmons type reactions using sulfonyl-stabilized phosphonates are also effective for creating the vinyl sulfone double bond. scripps.eduthieme-connect.com

While these methods are effective for producing vinyl sulfones, achieving high stereoselectivity for the (Z)-isomer of (2-(tert-butylsulfonyl)vinyl)benzene is challenging, and specific high-yield protocols for this particular isomer are not prominently described. The (E)-isomer is typically the major product of these reactions.

Synthetic Methods for Sulfonyl-Substituted Iodosylbenzene Derivatives (e.g., 2-(tert-Butylsulfonyl)iodosylbenzene)

Soluble organoiodine(III) reagents, such as derivatives of iodosylbenzene, are important oxidants in organic synthesis. The introduction of bulky, electron-withdrawing groups like tert-butylsulfonyl can enhance their solubility and modify their reactivity. The synthesis of a representative compound, 4-trifluoromethyl-2-(tert-butylsulfonyl)iodosylbenzene, is a multi-step process. bu.edu.eg

The synthesis begins with commercially available 3-(trifluoromethyl)bromobenzene. A metal-halogen exchange using tert-butyllithium (tBuLi), followed by quenching with di-tert-butyl disulfide, yields the corresponding thioether. This sulfide is then oxidized to the sulfone. In the next step, the aryl ring is lithiated with n-butyllithium (nBuLi) and then reacted with iodine (I₂) to introduce the iodine atom, forming a mixture of iodoarene isomers from which the desired regioisomer is isolated. The resulting iodoarene is then oxidized to the final iodosylbenzene derivative. bu.edu.eg This sequence provides access to tailored organoiodine oxidants with specific steric and electronic properties.

Metal-Free Approaches to γ-Ketosulfones Incorporating tert-Butylsulfonyl Groups

γ-Ketosulfones are important structural motifs, and their synthesis has traditionally involved multi-step processes such as the conjugate addition of thiols followed by oxidation. researchgate.netacs.org Recent advancements have focused on more direct, metal-free approaches.

A straightforward and general metal-free method involves the Brønsted acid-promoted conjugate addition of sulfinamides to Michael acceptors (α,β-unsaturated ketones). researchgate.nettandfonline.com This reaction provides a direct route to a variety of γ-ketosulfones under mild, ambient temperature conditions. researchgate.nettandfonline.com The use of readily available sulfinamides, such as tert-butylsulfinamide, as the sulfonyl source makes this an atom-economical and operationally simple protocol. tandfonline.com The reaction is tolerant of a wide range of functional groups on the Michael acceptor, allowing for the synthesis of complex molecules. researchgate.nettandfonline.com

The table below summarizes selected examples of this methodology for preparing γ-ketosulfones with a tert-butylsulfonyl group.

Chemical Reactivity and Mechanistic Pathways of 2 Tert Butylsulfonyl Acetonitrile

Nucleophilic Reactivity of the Acetonitrile (B52724) Group

The acetonitrile group in 2-(tert-butylsulfonyl)acetonitrile, while generally considered an electrophilic site, can be induced to exhibit nucleophilic character at the α-carbon. This transformation typically requires activation to overcome the inherent acidity of the α-protons and the electron-withdrawing nature of the adjacent sulfonyl group.

One effective method to engender nucleophilicity is through the in situ formation of a silyl ketene imine. richmond.edu Treatment of an acetonitrile derivative with a silyl triflate, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), in the presence of a non-nucleophilic base, can generate a silyl ketene imine. This species is a potent nucleophile capable of participating in a variety of carbon-carbon bond-forming reactions. richmond.edu While this has been demonstrated with acetonitrile itself, the principle can be extended to this compound, where the resulting silyl ketene imine would be a versatile intermediate.

Alternatively, the nucleophilicity of the acetonitrile group can be enhanced through coordination to a transition metal catalyst. For instance, a cationic ruthenium complex has been shown to activate acetonitrile as a nucleophile under mild basic conditions, facilitating its addition to aldehydes and imines. richmond.edu This catalytic activation lowers the pKa of the α-protons, enabling deprotonation by a weaker base and subsequent nucleophilic attack.

The inherent reactivity of nitrile anions, the conjugate bases of alkyl nitriles, involves nucleophilic addition and substitution reactions with various electrophiles. encyclopedia.pub However, the strong electron-withdrawing effect of the tert-butylsulfonyl group significantly increases the acidity of the α-protons in this compound, making the formation of the corresponding carbanion more facile compared to simple alkyl nitriles. This carbanion is a key intermediate in many of the reactions discussed in the following sections.

Computational studies on the reaction of nitriles with nucleophiles, such as the thiol group of cysteine, have provided insights into the electrophilicity of the nitrile carbon. These studies indicate that the reaction proceeds through a concerted synchronous mechanism where nucleophilic attack and protonation occur simultaneously. nih.gov The activation energy for such reactions can serve as a relative scale for the propensity of a nitrile group to react with nucleophiles. nih.gov

Reactions Involving the Sulfonyl Moiety

The tert-butylsulfonyl group is a robust electron-withdrawing group that plays a crucial role in activating the adjacent methylene (B1212753) protons. Beyond this activating role, the sulfonyl moiety itself can participate in a range of chemical transformations, most notably in olefination and desulfonylation reactions.

The Julia-Kocienski olefination is a prominent synthetic method that utilizes alkyl sulfones to convert aldehydes and ketones into alkenes. organic-chemistry.orgalfa-chemistry.comtcichemicals.comnih.gov This reaction, a modification of the classical Julia olefination, often employs heteroaromatic sulfones to facilitate a one-pot procedure. tcichemicals.com The general mechanism involves the deprotonation of the sulfone to form an α-sulfonyl carbanion, which then adds to the carbonyl electrophile. Subsequent rearrangement and elimination steps lead to the formation of the alkene with the evolution of sulfur dioxide. tcichemicals.com Derivatives of this compound can be envisioned as precursors to the necessary sulfones for such transformations.

Desulfonylation reactions involve the reductive cleavage of a carbon-sulfur bond, effectively removing the sulfonyl group. wikipedia.orgwikipedia.org These reactions are valuable for removing the sulfonyl group after it has served its synthetic purpose, such as activating a position for nucleophilic attack. wikipedia.orgwikipedia.org Common reagents for reductive desulfonylation include active metals like sodium amalgam or samarium(II) iodide. wikipedia.org The mechanism often proceeds through the formation of a radical anion, followed by fragmentation to a sulfinate anion and an organic radical, which is then reduced and protonated. wikipedia.org

The sulfonyl group can also act as a leaving group in certain nucleophilic substitution reactions, although it is generally less reactive than halides. researchgate.net The reactivity of the sulfonyl group can be modulated by the nature of the non-reacting portion of the molecule. researchgate.net Furthermore, sulfonyl chlorides, which can be derived from sulfones, are versatile reagents that serve as sources of sulfenes, sulfonyl, and other functional groups in reactions with unsaturated compounds. magtech.com.cnrsc.org

Recent advances have also explored the use of sulfonyl-containing compounds in transition-metal-free C-H functionalization reactions, highlighting the expanding utility of the sulfonyl moiety in modern organic synthesis. researchgate.netresearchgate.netorganic-chemistry.orgrsc.org

Formation and Reactivity of α-Sulfonyl Carbanions (e.g., Lithium α-tert-Butylsulfonyl Carbanion Salts)

The presence of the strongly electron-withdrawing tert-butylsulfonyl group renders the α-protons of this compound acidic, facilitating their removal by a suitable base to form a resonance-stabilized α-sulfonyl carbanion. The formation and subsequent reactions of these carbanions are central to the synthetic utility of this compound.

Lithium α-tert-butylsulfonyl carbanion salts are readily generated by treating the parent sulfone with an organolithium reagent, such as n-butyllithium, at low temperatures. These carbanions are powerful nucleophiles that can react with a wide array of electrophiles. For instance, they can participate in alkylation reactions, Michael additions, and additions to carbonyl compounds. wikipedia.org

The stereochemical integrity of chiral α-sulfonyl carbanions is a critical aspect of their reactivity. Studies have shown that enantiopure sulfones can be deprotonated to form chiral α-sulfonyl carbanion salts with high enantiomeric excess. researchgate.net The configurational stability of these carbanions allows for their participation in stereoselective transformations, where the stereochemistry of the starting material is transferred to the product.

The reactivity of these carbanions can be influenced by the nature of the counterion and the solvent. For example, chelation control can play a significant role in directing the stereochemical outcome of their reactions with carbonyl compounds. nih.gov The lithium cation can coordinate to both the sulfonyl oxygen atoms and the carbonyl oxygen of the electrophile, leading to a more rigid transition state and enhanced diastereoselectivity. researchgate.net

Reaction Kinetics and Stereochemical Control in Transformations

The kinetics and stereochemical outcome of reactions involving this compound and its derivatives are intricately linked to the reaction mechanism and the nature of the transition states.

In reactions involving the formation of α-sulfonyl carbanions, the rate of deprotonation is influenced by the strength of the base and the acidity of the sulfone. The subsequent nucleophilic attack of the carbanion on an electrophile is often the rate-determining step.

Stereochemical control is a key feature of many reactions involving α-sulfonyl carbanions. As mentioned previously, the ability to generate and maintain the chirality of these carbanions allows for highly stereoselective bond formation. researchgate.net For example, in the reaction of chiral α-sulfinyl carbanions with ketones, a silicon-oxygen interaction in the transition state has been proposed to explain the high syn diastereoselectivity. nih.gov Similarly, the stereoselectivity of the Julia-Kocienski olefination is influenced by the geometry of the intermediate β-alkoxy sulfone and the subsequent elimination pathway. organic-chemistry.orgoregonstate.edu The formation of either the E- or Z-alkene can often be controlled by the choice of the sulfonyl group, base, and solvent. organic-chemistry.org

The terms stereoselective and stereospecific are important in describing these transformations. A stereoselective reaction is one that favors the formation of one stereoisomer over another, while a stereospecific reaction is one where stereoisomeric starting materials yield stereoisomeric products. masterorganicchemistry.com Many of the reactions of chiral α-sulfonyl carbanions can be considered stereospecific.

Computational Insights into Reaction Mechanisms

Computational chemistry provides a powerful tool for elucidating the intricate details of reaction mechanisms, including the structures of transition states and the energetics of reaction pathways.

Computational methods, such as density functional theory (DFT), can be used to calculate the free energy of activation (ΔG‡) for various reaction steps. researchgate.net This information is crucial for understanding reaction kinetics and predicting the feasibility of a proposed mechanism. For instance, computational studies on the reactivity of N-sulfonylimines have been used to identify intermediates and transition states, providing insights into their heterogeneous reactivity. chemrxiv.org

In the context of the tert-butylsulfonyl group, computational studies can be employed to investigate the energetics of its removal (deblocking). Such studies can help in designing more efficient deprotection strategies. The free energy profiles for these reactions can reveal the rate-determining step and the influence of different reagents and conditions on the reaction rate.

Computational studies have been instrumental in understanding the mechanisms of transition-metal-free reactions. researchgate.netrsc.org For example, DFT calculations have been used to investigate the mechanism of Cu-catalyzed three-component reactions of sulfonyl azides, revealing a stepwise mechanism involving novel metallacycle intermediates. acs.org These computational insights can explain experimental observations, such as product distributions and the effect of substituents on reaction rates. acs.org

Furthermore, computational investigations of reaction mechanisms can reveal the formation of common intermediates and elucidate the origins of stereoselectivity. researchgate.net By modeling the transition states for the formation of different stereoisomers, it is possible to predict which product will be favored and why. This predictive power is invaluable for the rational design of new synthetic methods.

Spectroscopic and Computational Characterization of 2 Tert Butylsulfonyl Acetonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ⁶Li NMR for carbanion salts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms. acs.orgrsc.orgjst.go.jp For derivatives of 2-(tert-butylsulfonyl)acetonitrile, ¹H and ¹³C NMR are routinely used to confirm their molecular structure. researchgate.net

The ¹H NMR spectrum of a typical derivative, such as (E)-(2-(tert-butylsulfonyl)vinyl)benzene, shows characteristic signals for the vinyl and aromatic protons, as well as a distinct singlet for the nine equivalent protons of the tert-butyl group. researchgate.net Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom, with the chemical shifts being influenced by the electronic environment, including the proximity to the electron-withdrawing sulfonyl group. researchgate.net

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (ortho) | 7.54-7.52 | m | |

| Ar-H (meta, para) | 7.44-7.42 | m | |

| CH=CH (sulfonyl side) | 7.59 | d | 15.5 |

| CH=CH (phenyl side) | 6.84 | d | 15.5 |

| C(CH₃)₃ | 1.42 | s |

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| C (quat., phenyl) | 132.5 |

| CH (para) | 131.3 |

| CH (meta) | 129.1 |

| CH (ortho) | 128.6 |

| CH=CH (sulfonyl side) | 146.4 |

| CH=CH (phenyl side) | 120.7 |

| C(CH₃)₃ | 58.9 |

| C(CH₃)₃ | 23.4 |

Furthermore, for the carbanion salts derived from these sulfones, ⁶Li NMR spectroscopy is a powerful tool for probing the structure of the resulting organolithium compounds in solution. Studies on lithium α-tert-butylsulfonyl carbanion salts have utilized ¹H, ¹³C, and ⁶Li NMR, along with Nuclear Overhauser Effect (NOE) experiments. These analyses have revealed that the lithium salts often exist as contact ion pairs (CIPs), with the lithium cation coordinated to the oxygen atoms of the sulfonyl group. The nature of these ion pairs, whether they are monomers or dimers, and their specific geometry can be elucidated through these advanced NMR techniques.

Advanced Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have become indispensable for gaining a deeper understanding of the molecular properties of sulfonyl compounds. These computational techniques allow for the investigation of molecular geometries, conformational preferences, and electronic structures that can be difficult to study by experimental means alone.

A significant area of research has been the conformational analysis of cyclic systems containing the tert-butylsulfonyl group. A notable example is cis-2-tert-butyl-5-(tert-butylsulfonyl)-1,3-dioxane. X-ray crystallographic data revealed that this molecule adopts an unusual eclipsed conformation in the solid state, specifically in the H–C5–S–C segment.

Computational studies have been employed to understand the forces driving this conformation. While initial hypotheses might point towards attractive stereoelectronic interactions, computational re-examinations have challenged this view. Studies have shown that in solution, the eclipsed conformation actually corresponds to a rotational transition state, not a minimum. The stability of this conformation in the solid state is attributed to intermolecular interactions within the crystal lattice, particularly C-H···O=S interactions, rather than intramolecular stereoelectronic effects. The difference in the enthalpy of sublimation between the cis and the more stable trans isomer further supports the significant role of crystal packing forces.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, orbital interactions, and the nature of chemical bonds within a molecule. For derivatives like cis-2-tert-butyl-5-(methylsulfonyl)-1,3-dioxane, NBO analysis has been used to probe for hyperconjugative interactions that could stabilize certain conformations.

Computational chemistry is a powerful tool for predicting and rationalizing the stereochemical outcomes of chemical reactions. In the context of α-sulfonyl carbanions, which are key reactive intermediates derived from compounds like this compound, understanding the factors that control diastereoselectivity is crucial for their synthetic application.

Studies on related chiral, nonracemic lithium salts of acyclic α-sulfonyl carbanions have highlighted the critical role of the sulfonyl group and the lithium counter-ion in exerting stereochemical control. The asymmetric induction is often dictated by the formation of well-defined chelated intermediates. For instance, the deuteration of α-lithio benzyl (B1604629) methyl sulfoxide (B87167) shows inversion of stereochemistry when an aluminum additive is present, presumably through the formation of a specific aluminum 'ate' complex intermediate, whereas it proceeds with retention in the absence of the additive.

While specific computational studies focusing exclusively on the diastereoselectivity of reactions involving this compound were not prominently found, the general principles derived from related systems are applicable. DFT and ab initio calculations would be used to model the transition states of competing diastereomeric pathways. By comparing the calculated activation energies, one can predict the major diastereomer. These models would typically investigate the geometry of the carbanion, the coordination of the counter-ion (e.g., Li⁺) to the sulfonyl oxygens and the nitrile group, and the trajectory of the incoming electrophile to rationalize the observed or predicted stereochemical induction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(tert-Butylsulfonyl)acetonitrile in high purity for coordination chemistry applications?

- Methodology : The compound is typically synthesized via sulfonation of acetonitrile derivatives using tert-butylsulfonyl precursors. For purification, solvents like diethyl ether, tetrahydrofuran (THF), and acetonitrile must be rigorously dried. Diethyl ether and THF are refluxed under nitrogen over sodium metal with a benzophenone ketyl indicator, while acetonitrile is dried using calcium hydride . Post-synthesis, column chromatography under inert conditions is advised to isolate the product.

Q. How should researchers handle stability challenges during storage of this compound?

- Methodology : Store the compound in airtight containers under nitrogen at temperatures below 25°C. Avoid exposure to moisture, as hydrolytic degradation of the sulfonyl group may occur. Stability tests under varying humidity (e.g., 30–70% RH) and temperature (4°C, 25°C, 40°C) can quantify degradation rates. Monitor via NMR or HPLC for sulfonyl group integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify tert-butyl (δ ~1.2 ppm for CH₃) and sulfonyl-acetonitrile (δ ~3.5–4.0 ppm for CH₂) groups.

- IR Spectroscopy : Confirm S=O stretching (1350–1150 cm⁻¹) and C≡N absorption (~2250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns (e.g., loss of tert-butyl or sulfonyl groups) .

Advanced Research Questions

Q. How do electronic effects of the tert-butylsulfonyl group influence the reactivity of acetonitrile in cross-coupling reactions?

- Methodology : The electron-withdrawing sulfonyl group enhances the electrophilicity of the nitrile carbon. Compare reaction rates with non-sulfonylated analogs in palladium-catalyzed cyanation reactions. Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and transition states. Experimental kinetic data (e.g., rate constants under varying temperatures) can validate computational models .

Q. What strategies resolve contradictions in observed vs. predicted solubility of this compound in polar aprotic solvents?

- Methodology :

- Experimental : Measure solubility in acetonitrile, DMF, and DMSO using gravimetric or UV-Vis methods at 25°C.

- Computational : Apply Hansen solubility parameters (δD, δP, δH) and COSMO-RS simulations to predict solvent compatibility.

- Contradiction Analysis : Discrepancies often arise from steric hindrance of the tert-butyl group, which reduces solvent accessibility despite polar functional groups .

Q. How can researchers design experiments to probe the compound’s role as a ligand in transition metal complexes?

- Methodology :

- Coordination Studies : React with Fe(II) or Cu(I) salts in anhydrous acetonitrile. Monitor via UV-Vis (d-d transitions) and EPR for paramagnetic species.

- X-ray Crystallography : Resolve metal-ligand bond lengths and geometry (e.g., octahedral vs. tetrahedral).

- Thermogravimetric Analysis (TGA) : Assess thermal stability of the metal complex versus free ligand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.